4-Isopropyl-beta-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-beta-nitrostyrene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, with an isopropyl group (-CH(CH3)2) positioned para to the nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Henry Reaction (Nitroaldol Reaction): The most common method for synthesizing 4-Isopropyl-beta-nitrostyrene involves the Henry reaction, where p-isopropylbenzaldehyde reacts with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide.
Microwave-Assisted Synthesis: An improved method involves the use of microwave irradiation, which significantly reduces reaction time and increases yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and scalability. The process involves the use of heterogeneous catalysts and optimized flow rates to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 4-Isopropyl-beta-nitrostyrene can undergo reduction reactions to form the corresponding amine.
Oxidation: The compound can be oxidized to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Reduction: p-Isopropyl-beta-phenethylamine.
Oxidation: p-Isopropyl-beta-nitrobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 4-Isopropyl-beta-nitrostyrene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: It is used in the synthesis of compounds with potential therapeutic properties, such as anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 4-Isopropyl-beta-nitrostyrene involves its reactivity as a nitroalkene. The nitro group acts as an electron-withdrawing group, making the compound highly electrophilic. This electrophilicity allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Beta-nitrostyrene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
p-Methyl-beta-nitrostyrene: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
p-Ethyl-beta-nitrostyrene: Contains an ethyl group, which affects its reactivity and applications compared to 4-Isopropyl-beta-nitrostyrene.
Uniqueness: this compound is unique due to the presence of the isopropyl group, which provides steric hindrance and influences its reactivity. This makes it suitable for specific applications where other nitrostyrenes may not be as effective .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-nitroethenyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3 |
InChI Key |
PLOZMGIWCWVROY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.